1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride
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Overview
Description
1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C13H16ClFN2 and a molecular weight of 254.7.
Preparation Methods
The synthesis of 1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoropiperidine with benzyl chloride in the presence of a base to form 1-benzyl-4-fluoropiperidine. This intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include ketones, amines, and substituted derivatives .
Scientific Research Applications
1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes, affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate neurotransmitter systems and other biochemical pathways .
Comparison with Similar Compounds
1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:
4-fluoropiperidine: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
1-benzylpiperidine: Similar in structure but lacks the fluorine and carbonitrile groups, affecting its chemical reactivity and biological activity.
4-fluoropiperidine-4-carbonitrile: Similar but without the benzyl group, which influences its solubility and interaction with biological targets .
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763755-51-5 |
---|---|
Molecular Formula |
C13H16ClFN2 |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
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